molecular formula C16H10O2 B12944558 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol

Cat. No.: B12944558
M. Wt: 234.25 g/mol
InChI Key: BRUULYKYIQGMBV-UHFFFAOYSA-N
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Description

4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is an organic compound with the molecular formula C16H10O2 It is characterized by the presence of two phenol groups connected by a buta-1,3-diyne linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol typically involves the coupling of two phenol groups with a buta-1,3-diyne linker. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol primarily involves its interaction with molecular targets through its phenol groups. These groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The buta-1,3-diyne linker provides rigidity to the molecule, affecting its binding affinity and specificity to targets .

Comparison with Similar Compounds

Uniqueness: 4,4’-(Buta-1,3-diyne-1,4-diyl)diphenol is unique due to its combination of phenol groups and a buta-1,3-diyne linker, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

4-[4-(4-hydroxyphenyl)buta-1,3-diynyl]phenol

InChI

InChI=1S/C16H10O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12,17-18H

InChI Key

BRUULYKYIQGMBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O

Origin of Product

United States

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